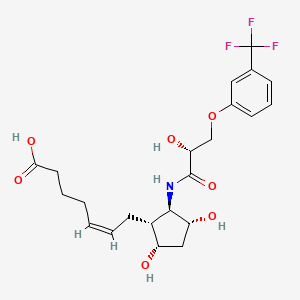
(S)-2,4,6-Triisopropylbenzenesulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,4,6-Triisopropylbenzenesulfinamide is a chiral sulfinamide compound known for its utility in asymmetric synthesis. This compound is characterized by the presence of three isopropyl groups attached to a benzene ring, along with a sulfinamide functional group. Its chiral nature makes it a valuable reagent in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,4,6-Triisopropylbenzenesulfinamide typically involves the reaction of 2,4,6-triisopropylbenzenesulfinyl chloride with an amine source under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and real-time monitoring can help in maintaining the desired reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-2,4,6-Triisopropylbenzenesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the sulfinamide group to sulfides or thiols.
Substitution: The isopropyl groups can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group typically yields sulfonamides, while reduction can produce sulfides or thiols.
Scientific Research Applications
(S)-2,4,6-Triisopropylbenzenesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Its role in the synthesis of chiral drugs makes it valuable in pharmaceutical research and development.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2,4,6-Triisopropylbenzenesulfinamide involves its ability to induce chirality in the synthesis of other compounds. The sulfinamide group acts as a directing group, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2,4,6-Triisopropylbenzenesulfinamide: The enantiomer of (S)-2,4,6-Triisopropylbenzenesulfinamide, used in similar applications but with opposite chirality.
2,4,6-Triisopropylbenzenesulfonamide: A related compound with a sulfonamide group instead of a sulfinamide group.
2,4,6-Triisopropylbenzenesulfide: A compound with a sulfide group, differing in its chemical reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its chiral nature and its ability to act as a chiral auxiliary in asymmetric synthesis. This property makes it particularly valuable in the production of enantiomerically pure compounds, which are essential in various fields, including pharmaceuticals and fine chemicals.
Properties
Molecular Formula |
C15H25NOS |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
(S)-2,4,6-tri(propan-2-yl)benzenesulfinamide |
InChI |
InChI=1S/C15H25NOS/c1-9(2)12-7-13(10(3)4)15(18(16)17)14(8-12)11(5)6/h7-11H,16H2,1-6H3/t18-/m0/s1 |
InChI Key |
GNCSGVCOUMKURC-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[S@](=O)N)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate](/img/structure/B13419992.png)
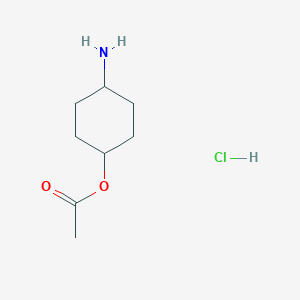
![4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid](/img/structure/B13419998.png)
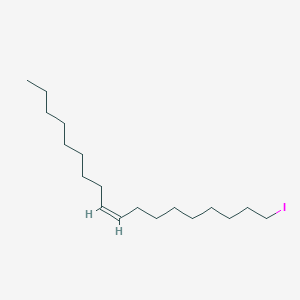
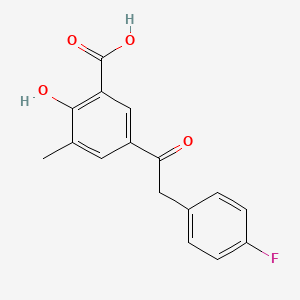
![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)

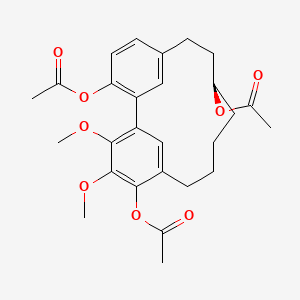
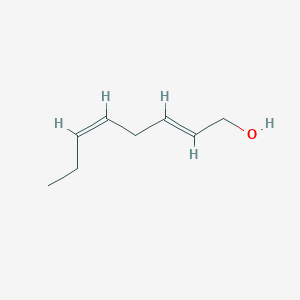
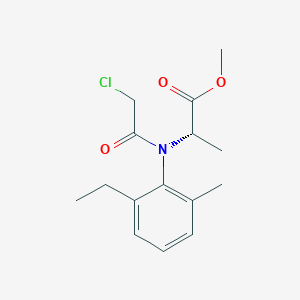
![ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13420074.png)
